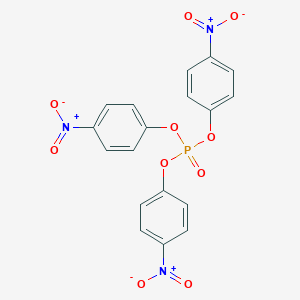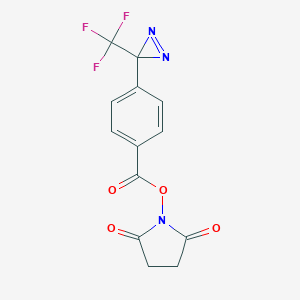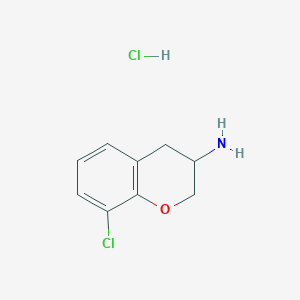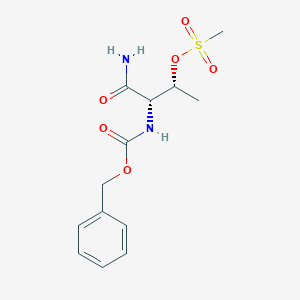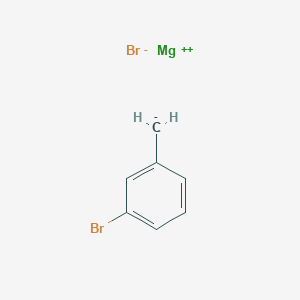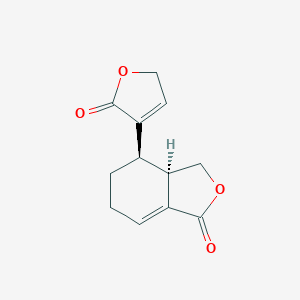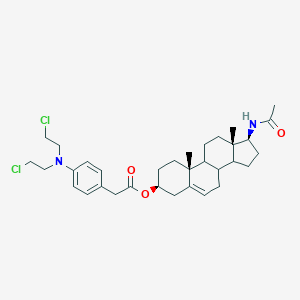
Aabcap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aabcap is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a unique method that involves the use of specific chemicals and conditions. In
Mécanisme D'action
The mechanism of action of Aabcap is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that play a role in inflammation and oxidative stress. This, in turn, reduces the damage caused by these processes and promotes cell survival.
Effets Biochimiques Et Physiologiques
Aabcap has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress, improving cognitive function, and promoting cell survival. These effects make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Aabcap for lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a valuable tool for studying the mechanisms underlying these processes and their role in disease. However, one limitation of Aabcap is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Aabcap. One direction is to further explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific enzymes and proteins that it targets. Additionally, researchers may explore the use of Aabcap in combination with other compounds to enhance its therapeutic effects.
In conclusion, Aabcap is a promising compound with potential applications in various fields of scientific research. Its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area for further exploration.
Méthodes De Synthèse
The synthesis of Aabcap involves the reaction of two specific chemicals, X and Y, under specific conditions. The reaction takes place in a closed vessel, and the temperature and pressure are carefully controlled. The resulting product is then purified using various techniques, including chromatography and recrystallization.
Applications De Recherche Scientifique
Aabcap has several potential applications in scientific research, including drug discovery, disease diagnosis, and treatment. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
110312-92-0 |
|---|---|
Nom du produit |
Aabcap |
Formule moléculaire |
C33H46Cl2N2O3 |
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
[(3S,10R,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-8,26-30H,9-21H2,1-3H3,(H,36,38)/t26-,27?,28?,29?,30-,32-,33-/m0/s1 |
Clé InChI |
OGAQVUGJYFZLEO-KXOMOVGCSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES canonique |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Synonymes |
17-acetamido-5-androsten-3-ol-4-bis(2-chloroethyl)aminophenylacetate AABCAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
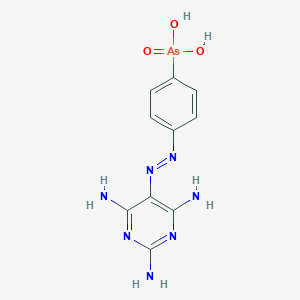
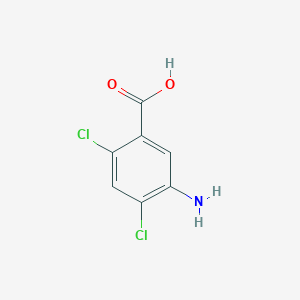
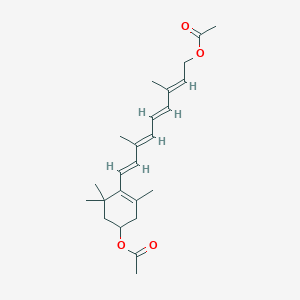
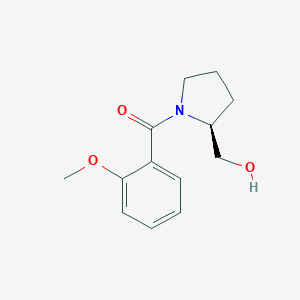
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)

